molecular formula C34H34N4O7S B11077065 Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-1-yl}benzoate

Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-1-yl}benzoate

Cat. No.: B11077065
M. Wt: 642.7 g/mol
InChI Key: GQRBENKMCXXCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-3-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxycarbonyl, anilino, oxoethyl, and imidazolidinyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-3-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Ethoxycarbonyl Aniline Derivative: This step involves the reaction of aniline with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxycarbonyl aniline derivative.

    Coupling with Oxoethyl Intermediate: The ethoxycarbonyl aniline derivative is then coupled with an oxoethyl intermediate through a condensation reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

    Formation of Imidazolidinyl Ring: The next step involves the cyclization of the intermediate product to form the imidazolidinyl ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Final Coupling and Purification: The final product is obtained by coupling the imidazolidinyl intermediate with the benzoate derivative, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-3-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

ETHYL 4-{4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-3-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-3-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

ETHYL 4-{4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-3-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE can be compared with other similar compounds, such as:

    Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate: This compound has a similar ethoxycarbonyl group but differs in its overall structure and functional groups.

    4-ethoxycarbonylphenylboronic acid: This compound contains the ethoxycarbonyl group but has a boronic acid functional group instead of the imidazolidinyl ring.

    Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

Properties

Molecular Formula

C34H34N4O7S

Molecular Weight

642.7 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-ethoxycarbonylphenyl)-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C34H34N4O7S/c1-3-44-32(42)23-9-13-25(14-10-23)35-29(39)20-28-31(41)38(27-17-11-24(12-18-27)33(43)45-4-2)34(46)37(28)21-22-7-15-26(16-8-22)36-19-5-6-30(36)40/h7-18,28H,3-6,19-21H2,1-2H3,(H,35,39)

InChI Key

GQRBENKMCXXCFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)N4CCCC4=O)C5=CC=C(C=C5)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.